molecular formula C16H24O2 B6317065 4-Heptylbenzoic acid ethyl ester CAS No. 220664-58-4

4-Heptylbenzoic acid ethyl ester

Cat. No.: B6317065
CAS No.: 220664-58-4
M. Wt: 248.36 g/mol
InChI Key: YQTVVNWGTYLZDR-UHFFFAOYSA-N
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Description

4-Heptylbenzoic acid ethyl ester is an organic compound belonging to the ester family. Esters are widely known for their pleasant fragrances and are commonly found in various natural and synthetic products. This particular compound is characterized by its heptyl group attached to the benzoic acid moiety, which is further esterified with an ethyl group. The chemical structure of this compound can be represented as C_16H_24O_2.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Heptylbenzoic acid ethyl ester can be synthesized through the esterification of 4-Heptylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion. The general reaction scheme is as follows:

4-Heptylbenzoic acid+EthanolAcid Catalyst4-Heptylbenzoic acid ethyl ester+Water\text{4-Heptylbenzoic acid} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 4-Heptylbenzoic acid+EthanolAcid Catalyst​4-Heptylbenzoic acid ethyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. Additionally, the removal of water by azeotropic distillation can shift the equilibrium towards ester formation, increasing the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-Heptylbenzoic acid ethyl ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to 4-Heptylbenzoic acid and ethanol in the presence of an acid or base catalyst.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Transesterification: The ester can react with another alcohol to form a different ester and ethanol.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4).

    Transesterification: Catalysts such as sodium methoxide or potassium hydroxide are often used.

Major Products Formed

    Hydrolysis: 4-Heptylbenzoic acid and ethanol.

    Reduction: 4-Heptylbenzyl alcohol.

    Transesterification: A new ester and ethanol.

Scientific Research Applications

4-Heptylbenzoic acid ethyl ester has various applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in esterification reactions.

    Biology: The compound can be used in studies related to lipid metabolism and ester hydrolysis.

    Industry: Utilized in the production of fragrances, flavors, and plasticizers.

Mechanism of Action

The mechanism of action of 4-Heptylbenzoic acid ethyl ester primarily involves its hydrolysis to 4-Heptylbenzoic acid and ethanol. This hydrolysis can occur under acidic or basic conditions, with the ester bond being cleaved by nucleophilic attack. The resulting 4-Heptylbenzoic acid can then participate in various biochemical pathways, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Heptylbenzoic acid methyl ester
  • 4-Heptylbenzoic acid propyl ester
  • 4-Heptylbenzoic acid butyl ester

Comparison

4-Heptylbenzoic acid ethyl ester is unique due to its specific ester linkage with ethanol, which influences its physical and chemical properties. Compared to its methyl, propyl, and butyl counterparts, the ethyl ester may exhibit different solubility, boiling point, and reactivity. These differences can be crucial in applications where specific ester properties are desired.

Properties

IUPAC Name

ethyl 4-heptylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O2/c1-3-5-6-7-8-9-14-10-12-15(13-11-14)16(17)18-4-2/h10-13H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTVVNWGTYLZDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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